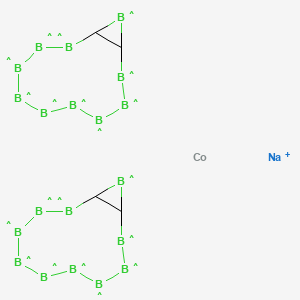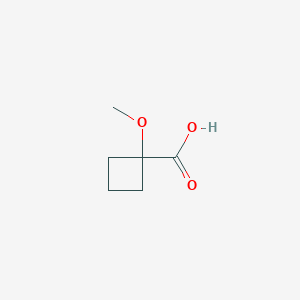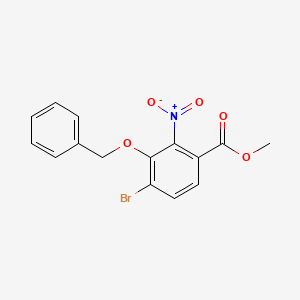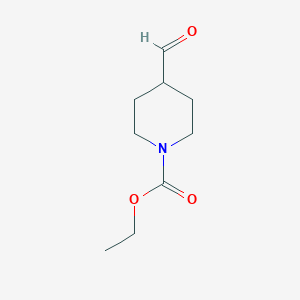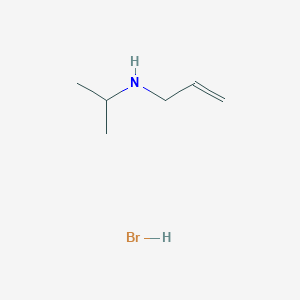
Pyridazine, 3-chloro-6-(4-chloro-2-fluorophenyl)-
Übersicht
Beschreibung
Pyridazine, 3-chloro-6-(4-chloro-2-fluorophenyl)-, is a heterocyclic compound that is used in a wide range of scientific research applications. It is a six-membered ring containing three nitrogen atoms and three carbon atoms. It is a colorless solid that is soluble in water and organic solvents. Pyridazine is a versatile compound that can be used in a variety of synthetic reactions, and it has been used in the synthesis of several important compounds, such as antibiotics, antivirals, and anti-cancer drugs.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
Recent studies have highlighted the potential of Pyridazine derivatives in the development of optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, demonstrating value in creating novel materials for optoelectronic applications. Such materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The introduction of Pyridazine fragments into these systems has shown to enhance electroluminescent properties, making them crucial for fabricating organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Furthermore, Pyridazine derivatives have been identified as potential structures for nonlinear optical materials and colorimetric pH sensors, indicating their broad applicability in the field of optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry
In the realm of medicinal chemistry, Pyridazine derivatives have shown a wide range of biological activities. These compounds have been identified to exhibit antitumor, antibacterial, analgesic, and diuretic activities. Such a broad spectrum of biological activity underlines the significance of Pyridazine derivatives in the synthesis of new compounds for potential therapeutic applications. The structural isomers of the bicyclic ring system containing Pyridazine have been explored for their selective inhibition properties against phosphodiesterases, showcasing their novel class as GABA-A receptor benzodiazepine binding site ligands. This diversity in biological activity highlights the potential of Pyridazine derivatives in the preparation of new pharmaceutical compounds (Wojcicka & Nowicka-Zuchowska, 2018).
Synthesis and Reactivity
The synthesis of Pyridazine and its derivatives is a key area of interest due to their variety of biological activities, especially related to the cardiovascular system. Pyridazine, being an electron-deficient heteroaromatic compound, presents unique properties such as a high boiling point and weak base nature, which are attributed to the polarizability of the N-N unit. These characteristics make Pyridazine derivatives suitable for various chemical transformations, potentially leading to new pharmacological agents (Jakhmola, Jawla, Tangri, & Mishra, 2016).
Wirkmechanismus
Target of Action
It’s known that pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.
Mode of Action
Pyridazinone derivatives have been found to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions would depend on the structural features of the compound and the nature of its target.
Biochemical Pathways
Given the wide range of activities associated with pyridazinone derivatives, it’s plausible that this compound could influence multiple pathways . These could include pathways related to inflammation, pain perception, platelet aggregation, and more.
Result of Action
Based on the known activities of pyridazinone derivatives, potential effects could include reduced inflammation, alleviation of pain, inhibition of platelet aggregation, among others .
Eigenschaften
IUPAC Name |
3-chloro-6-(4-chloro-2-fluorophenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-6-1-2-7(8(13)5-6)9-3-4-10(12)15-14-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMLTMWXABDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



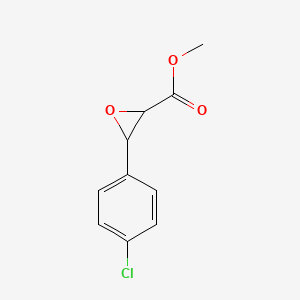


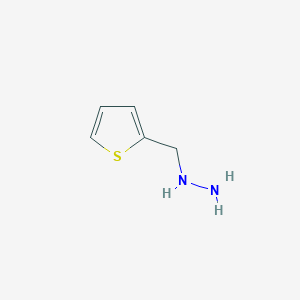
![5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3176444.png)
